Ethyl 4-(1H-tetrazol-1-ylmethyl)benzoate
Overview
Description
Ethyl 4-(1H-tetrazol-1-ylmethyl)benzoate is an organic compound with the chemical formula C11H11N5O2. It is a white crystalline solid with a melting point of approximately 100-105°C . This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1H-tetrazol-1-ylmethyl)benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid with sodium azide to form 4-(azidomethyl)benzoic acid. This intermediate is then subjected to cyclization with ethyl chloroformate in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1H-tetrazol-1-ylmethyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the tetrazole ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(1H-tetrazol-1-ylmethyl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-(1H-tetrazol-1-ylmethyl)benzoate involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to mimic carboxylate groups, allowing it to bind to enzymes and receptors in a similar manner. This binding can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(1H-tetrazol-1-yl)benzoate
- Methyl 4-(1H-tetrazol-1-ylmethyl)benzoate
- Propyl 4-(1H-tetrazol-1-ylmethyl)benzoate
Uniqueness
This compound is unique due to its specific structural features, such as the ethyl ester group and the tetrazole ring. These features confer distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 4-(tetrazol-1-ylmethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-11(16)10-5-3-9(4-6-10)7-15-8-12-13-14-15/h3-6,8H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNDZQDVWSSPBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CN2C=NN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301210336 | |
Record name | Benzoic acid, 4-(1H-tetrazol-1-ylmethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301210336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1706460-54-9 | |
Record name | Benzoic acid, 4-(1H-tetrazol-1-ylmethyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1706460-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-(1H-tetrazol-1-ylmethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301210336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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